molecular formula C9H18N2O2 B2896399 Methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate CAS No. 1592737-45-5

Methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate

Cat. No.: B2896399
CAS No.: 1592737-45-5
M. Wt: 186.255
InChI Key: JFJCHIFIMCHOCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate is a carbamate derivative characterized by a pyrrolidine ring substituted with a methyl group at the 1-position and a methylcarbamate group at the 3-position. This compound (CAS: 1602868-61-0) is structurally distinct due to its dual N-methylation and pyrrolidine backbone, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-10-5-4-8(6-10)7-11(2)9(12)13-3/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJCHIFIMCHOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CN(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1592737-45-5
Record name methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Carbamate Formation via Methyl Isocyanate Intermediate

A patented three-step continuous process for N-methyl carbamates provides a foundational framework:

  • Diphenyl carbonate methylation : Methylamine reacts with diphenyl carbonate in a first reactor to form phenyl-N-methyl urethane.
  • Thermal decomposition : Phenyl-N-methyl urethane undergoes pyrolysis at 180–220°C under reduced pressure (200 mmHg) to generate methyl isocyanate and phenol.
  • Carbamate coupling : Methyl isocyanate reacts with (1-methylpyrrolidin-3-yl)methanol in an inert solvent (e.g., toluene) at 0–50°C in the presence of a base catalyst (e.g., triethylamine), yielding the target carbamate.

Key advantages :

  • High yields (>98% molar conversion) due to continuous removal of byproducts.
  • Scalability for industrial production.

Limitations :

  • Requires handling toxic methyl isocyanate.
  • Pyrrolidine methanol precursor must be synthesized separately.

Stepwise Synthesis via Protected Amine Intermediates

A peer-reviewed protocol for analogous pyrrolidine carbamates outlines a modular approach:

  • Pyrrolidine intermediate preparation :
    • 3-(Aminomethyl)-1-methylpyrrolidine is synthesized via reductive amination of 1-methylpyrrolidin-3-one with ammonium acetate and sodium cyanoborohydride.
  • Carbamate installation :
    • The amine reacts with methyl chloroformate in dichloromethane at 0°C, followed by gradual warming to room temperature.
    • Triethylamine is used to scavenge HCl, driving the reaction to completion.

Reaction equation :
$$
\text{3-(Aminomethyl)-1-methylpyrrolidine} + \text{ClCO}2\text{Me} \xrightarrow{\text{Et}3\text{N}} \text{this compound} + \text{HCl}
$$

Yield optimization :

  • Lower temperatures (0–5°C) minimize N-over-alkylation.
  • Stoichiometric triethylamine ensures complete neutralization.

Solid-Phase Synthesis for High-Purity Output

A modified method from medicinal chemistry workflows employs resin-bound intermediates:

  • Wang resin functionalization :
    • 3-(Hydroxymethyl)-1-methylpyrrolidine is immobilized onto Wang resin via a succinate linker.
  • On-resin carbamate formation :
    • Treatment with methyl isocyanate in dimethylformamide (DMF) at 25°C for 12 hours.
  • Cleavage and purification :
    • Trifluoroacetic acid (TFA) liberates the carbamate from the resin, followed by HPLC purification.

Advantages :

  • Eliminates solubility challenges for polar intermediates.
  • Facilitates high-throughput screening of reaction conditions.

Comparative Analysis of Methodologies

Method Yield Purity Scalability Complexity
Methyl isocyanate route 95–98% >99% Industrial Moderate
Stepwise amine coupling 80–85% 95–97% Lab-scale Low
Solid-phase synthesis 70–75% >98% Microscale High

Critical insights :

  • The methyl isocyanate route is optimal for bulk synthesis but necessitates stringent safety measures.
  • Stepwise amine coupling offers simplicity for small batches but suffers from moderate yields.
  • Solid-phase synthesis prioritizes purity over efficiency, making it suitable for pharmaceutical applications.

Stereochemical Considerations

The C3 position of the pyrrolidine ring may introduce chirality. Asymmetric synthesis strategies include:

  • Chiral auxiliaries : (S)- or (R)-1-methylpyrrolidin-3-ylmethanol precursors resolved via enzymatic kinetic resolution.
  • Catalytic asymmetric hydrogenation : Enantioselective reduction of pyrrolidine ketones using Ru-BINAP catalysts.

Analytical validation :

  • Chiral HPLC or NMR spectroscopy confirms enantiomeric excess (typically >98% ee).

Industrial-Scale Process Optimization

The patented continuous flow system highlights critical parameters:

  • Residence time : 0.5–8 hours in the carbamate-forming reactor.
  • Catalyst selection : Tertiary amines (e.g., DMAP) accelerate carbamate formation without side reactions.
  • Solvent recycling : Toluene or ethyl acetate is recovered via distillation, reducing waste.

Case study : A pilot plant using this method achieved a throughput of 34 kg/day with 97% molar yield, underscoring its commercial viability.

Chemical Reactions Analysis

Types of Reactions

Methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

NHS Carbamates (e.g., Compound 15 in )

Compound 2,5-Dioxopyrrolidin-1-yl Methyl(3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl)carbamate (15) shares a carbamate backbone but incorporates a reactive NHS ester (2,5-dioxopyrrolidin-1-yl) and a benzyl group with an oxadiazole ring. Key differences include:

  • Reactivity : The NHS group in Compound 15 enables facile conjugation with amines, making it a tool for protein labeling or probe synthesis. In contrast, the target compound lacks this reactivity due to its methyl ester.
  • Structural Complexity: Compound 15 has a higher molecular weight (345.12 g/mol vs. 199.27 g/mol) and aromaticity, which may enhance binding to hydrophobic enzyme pockets (e.g., endocannabinoid hydrolases) .
  • Synthesis : Both compounds likely utilize DSC-mediated carbamate formation, but the target compound’s pyrrolidine moiety requires distinct amine precursors .
Parameter Target Compound Compound 15
Molecular Formula C₁₀H₁₉N₂O₂ C₁₆H₁₆N₄O₅
Molecular Weight (g/mol) 199.27 345.12
Key Functional Groups Pyrrolidine, methylcarbamate NHS ester, oxadiazole, benzyl
Reactivity Stable Reactive (NHS conjugation)

Pyrrole/Imidazole-Containing Carbamates (e.g., Compound 41 in )

Compound 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (41) features a pyrrole core with imidazole and trifluoromethylpyridine substituents. Notable contrasts include:

  • Biological Activity : Compound 41’s trifluoromethylpyridine group may enhance metabolic stability and target affinity, whereas the target compound’s pyrrolidine could influence solubility or CNS penetration.
  • Synthetic Complexity : Compound 41 requires multi-step synthesis (e.g., coupling of amine and carboxylic acid precursors), while the target compound’s synthesis is likely simpler due to fewer heterocycles .

Pyridine-Based Carbamates (e.g., )

The compound (pyridin-3-yl)methyl N-{1-[(2,6-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridin-3-yl}carbamate (CAS: 400084-80-2) incorporates a pyridine ring and dichlorophenyl group. Differences include:

  • Lipophilicity : The dichlorophenyl group increases lipophilicity (logP ~3.5 estimated) compared to the target compound’s pyrrolidine (logP ~1.2).
  • Applications : Pyridine carbamates are often explored in kinase or protease inhibition, whereas pyrrolidine carbamates may target neurotransmitter systems .

Tert-Butyl Carbamates (e.g., and )

Tert-butyl carbamates (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate) are widely used as protecting groups. Key distinctions:

  • Stability : Tert-butyl groups confer steric protection, slowing hydrolysis under acidic conditions. The target compound’s methyl ester is more labile.
  • Synthetic Utility : Tert-butyl carbamates are intermediates in peptide synthesis, while the target compound may serve as a final product or pharmacophore .

Biological Activity

Methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

1. Chemical Structure and Properties

Molecular Formula: C9_9H18_{18}N2_2O2_2

SMILES Representation: CN1CCC(C1)CN(C)C(=O)OC

The compound features a carbamate group linked to a pyrrolidine moiety, which contributes to its distinct chemical reactivity and biological interactions.

2. Synthesis

The synthesis of this compound typically involves the reaction of N-methylpyrrolidine with methyl chloroformate under controlled conditions. The general reaction can be represented as follows:

N methylpyrrolidine+methyl chloroformateMethyl N methyl N 1 methylpyrrolidin 3 yl methyl carbamate\text{N methylpyrrolidine}+\text{methyl chloroformate}\rightarrow \text{Methyl N methyl N 1 methylpyrrolidin 3 yl methyl carbamate}

In industrial applications, this process is optimized for yield and purity, often involving purification techniques such as recrystallization or chromatography.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The compound can modulate enzymatic activity, which may affect various metabolic pathways. Notably, it has been studied in relation to cholinesterase inhibition, similar to other carbamate insecticides .

3.2 Case Studies and Research Findings

Research has indicated that compounds structurally similar to this compound can disrupt metabolic processes in organisms. For instance, studies on methomyl (a related N-methyl carbamate) demonstrated alterations in hepatic xenobiotic metabolism, leading to increased liver triglycerides and changes in glucose metabolism without causing liver injury . This suggests that this compound may have similar metabolic effects.

4. Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
MethomylMethomyl StructureCholinesterase inhibitor; disrupts metabolic pathways
CarbarylCarbaryl StructureSimilar mechanism; affects neurotransmitter levels
N-MethylpyrrolidineN-Methylpyrrolidine StructureSolvent; potential neurotoxic effects

This compound is distinguished by its specific structure, which may confer unique reactivity and biological properties compared to these similar compounds .

5. Toxicological Considerations

Toxicological studies are essential for understanding the safety profile of this compound. Research on related compounds indicates that exposure can lead to significant metabolic disruptions without overt signs of toxicity at certain doses . These findings highlight the importance of further investigation into the long-term effects of exposure to this compound.

6. Conclusion

This compound presents a compelling subject for further research due to its unique structural characteristics and potential biological activities. While initial findings suggest significant metabolic interactions, comprehensive studies are needed to fully elucidate its mechanisms of action and implications for health.

Q & A

Q. Table 1. Comparative NMR Data for this compound

Proton/Groupδ (ppm) in CDCl₃MultiplicityReference
N–CH₃ (carbamate)3.02Singlet
Pyrrolidine–CH₃2.25Singlet
Pyrrolidine–CH₂1.85–3.40Multiplet

Q. Table 2. Stability Under Various Conditions

ConditionHalf-Life (Days)Degradation ProductMitigation Strategy
pH 7.4 (aqueous)7Methylamine + CO₂Use non-aqueous solvents
pH 3.0 (aqueous)2Hydrolyzed carbamateStore at –20°C in DMSO
Light exposure14Oxidized pyrrolidineAmber vials, inert atmosphere

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.